tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-aminocuban-1-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-4-13-5-8-6(13)10-7(13)9(5)14(8,10)15/h5-10H,4,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPVONVFDCNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane to introduce the aminomethyl group, followed by the protection of the amine with a tert-butyl carbamate group. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group to an amine or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cubane derivatives on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways and interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor to pharmacologically active compounds. Its unique structure may confer specific biological activities that can be exploited for therapeutic purposes.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or advanced polymers. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The cubane structure can interact with enzymes and receptors, potentially modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Cubane Derivatives with Functional Group Variations
Cubane derivatives share the strained cubic scaffold but differ in substituents, impacting their reactivity and applications. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate | Aminomethyl | C₁₅H₂₂N₂O₂ | 262.35 | Not provided | Drug intermediate, rigid amine scaffold |
| tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate (SPC-a606) | Hydroxymethyl | C₁₄H₁₉NO₃ | 249.31 | Not provided | Hydroxyl group for conjugation or oxidation |
| (1s,2R,3r,8S)-4-((tert-butoxycarbonyl)amino)cubane-1-carboxylic acid (SPC-a604) | Carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 1000931-72-5 | Acid functionality for coupling reactions |
Key Findings :
- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), while the hydroxymethyl analog (SPC-a606) is more suited for esterification or etherification .
- Carboxylic Acid Derivative (SPC-a604) : This analog offers a handle for covalent linkage to other molecules (e.g., peptides) but lacks the basicity of the amine, altering solubility and pharmacokinetics .
Non-Cubane tert-Butyl Carbamates
Compounds with tert-butyl carbamate protection but differing core structures highlight the cubane’s unique advantages:
| Compound Name | Core Structure | Key Features | Applications |
|---|---|---|---|
| tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate (PBWB8184) | Tetrahydropyran | Flexible ring, stereochemical diversity | Kinase inhibitor intermediates |
| tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate | Cyclohexyl-pyrimidine | Bulky, chiral center | Anticancer drug development |
| tert-butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate | Linear chain | Hydroxy and methyl groups for H-bonding | Aplysiatoxin intermediate |
Key Findings :
- Rigidity vs. Flexibility : The cubane core provides exceptional rigidity, enhancing binding selectivity in enzyme pockets compared to flexible tetrahydropyran or cyclohexyl analogs .
- Steric Effects : Cubane derivatives exhibit lower steric hindrance around the amine than cyclohexyl-pyrimidine hybrids, enabling faster reaction kinetics in Boc deprotection .
Key Findings :
- Unlike halogenated analogs (e.g., 4-chlorophenethyl derivatives), cubane-based carbamates lack documented hazards but require precautions typical for amines (e.g., ventilation) .
Biological Activity
tert-butyl (((2R,3R,4S,5S)-4-aminocuban-1-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 265.31 g/mol
- CAS Number : 2095192-30-4
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neurodegenerative processes. For instance, it may act on acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathophysiology of Alzheimer's disease .
- Neuroprotective Effects : In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. The compound exhibited a significant reduction in cell death rates when co-administered with amyloid-beta .
In Vitro Studies
A series of experiments have been conducted to assess the biological activity of the compound:
In Vivo Studies
In vivo models have provided further insights into the efficacy of this compound:
| Model | Treatment | Observations |
|---|---|---|
| Scopolamine-Induced | Galantamine vs Compound | The compound showed a trend towards reducing Aβ levels but did not reach statistical significance compared to controls . |
Case Studies
Recent research has highlighted the potential applications of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, the administration of the compound resulted in improved cognitive function as measured by behavioral tests .
- Neuroprotection in Stroke Models : Another study demonstrated that the compound could mitigate neuronal loss following ischemic stroke in rodent models by reducing apoptosis markers and enhancing survival pathways .
Q & A
Q. What are the recommended synthetic routes for tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate?
Methodological Answer: The synthesis typically involves carbamate protection of the amine group on the cubane core. A common approach includes:
Amine Protection : React the cubane-derived amine with tert-butoxycarbonyl (Boc) anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to enforce the (2r,3R,4s,5S) configuration, as seen in analogous carbamate syntheses .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.
Q. Key Data :
| Step | Reagents/Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| 1 | Boc₂O, THF, Et₃N, 0°C→RT | 60–75% | |
| 2 | Chiral ligand, Pd-catalyzed | 40–55% |
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Analyze splitting patterns to confirm stereochemistry. For example, diastereotopic protons in the cubane core exhibit distinct coupling (e.g., J = 6–8 Hz). Evidence from similar compounds shows characteristic Boc-group signals at δ ~1.4 ppm (9H, s) and carbamate carbonyl at δ ~155 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₄H₂₄N₂O₂: 276.1838) .
- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for tert-butyl carbamate derivatives with cubane motifs .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts : Use palladium complexes with bulky phosphine ligands to enforce steric control, as reported for tert-butyl carbamates in asymmetric cycloadditions .
- Solvent Effects : Polar solvents (e.g., DMF) may enhance selectivity by stabilizing transition states.
- Temperature Gradients : Slow cooling from reflux can improve crystal lattice incorporation of the desired diastereomer .
Q. Example Protocol :
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂, (R)-BINAP | 85% ee |
| Solvent | Toluene | ΔΔG‡ = 2.1 kcal/mol |
| Temp. | −20°C → RT | 7:1 dr |
Q. How should conflicting stability and toxicity data be resolved?
Methodological Answer: Discrepancies in safety data (e.g., non-hazardous vs. acute toxicity claims ) require:
Experimental Validation :
- Stability Tests : Expose the compound to pH extremes (2–12), heat (40–80°C), and UV light, monitoring decomposition via HPLC .
- Toxicity Assays : Conduct in vitro cytotoxicity screens (e.g., IC₅₀ in HEK293 cells) and Ames tests for mutagenicity .
Computational Modeling : Predict reactivity using DFT calculations (e.g., bond dissociation energies of the cubane core) .
Q. Data Comparison :
| Source | Hazard Claim | Recommended Test |
|---|---|---|
| Non-hazardous | Ames test (−S9) | |
| Acute oral toxicity | LD₅₀ in rodents |
Q. What strategies mitigate decomposition during storage?
Methodological Answer:
Q. Decomposition Pathways :
| Condition | Degradation Product | Mitigation |
|---|---|---|
| Moisture | Free amine + CO₂ | Desiccant |
| Light/O₂ | Oxidized cubane | BHT (0.1%) |
Q. How can conflicting NMR data be interpreted for stereochemical assignment?
Methodological Answer:
Q. Example NMR Conflict Resolution :
| Observed Shift (δ) | Expected Shift (δ) | Resolution |
|---|---|---|
| 3.52 ppm (m, 1H) | 3.45–3.60 ppm | Diastereomer-specific coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
